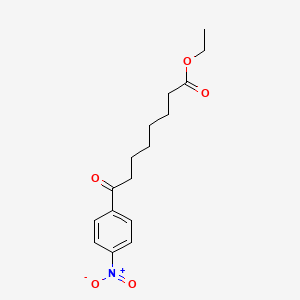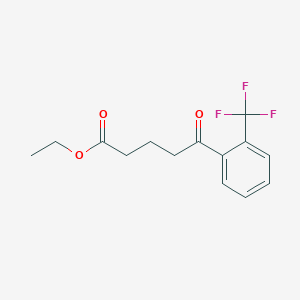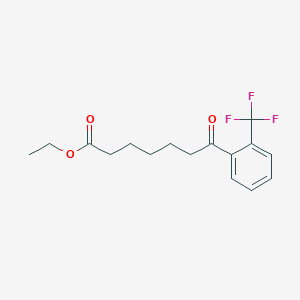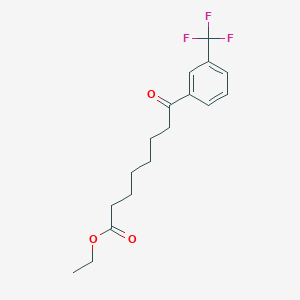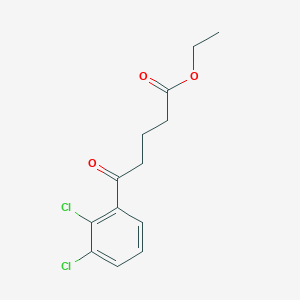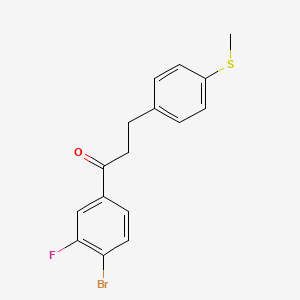
3-(1,3-Dioxolan-2-YL)-3'-fluorobenzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-Dioxolan-2-YL)-3'-fluorobenzophenone, also known as DFBP, is a synthetic compound that has gained attention in scientific research due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Molecular Basis of Antioxidant Mechanisms
Polyphenolic compounds, including 3-(1,3-Dioxolan-2-YL)-3'-fluorobenzophenone, are studied extensively due to their antioxidative properties. The research emphasizes the molecular mechanisms through which antioxidants exert their protective role, including hydrogen atom transfer, single electron transfer, and metal chelation. These mechanisms contribute significantly to understanding the health benefits of polyphenolic substances (Leopoldini, Russo, & Toscano, 2011).
Environmental Impacts and Ecotoxicology
Research on benzophenone-3, a similar compound, provides insights into the environmental implications of organic compounds. The presence of benzophenone-3 in aquatic ecosystems, its bioaccumulation, and the potential ecotoxicological effects highlight the importance of understanding the environmental fate and behavior of compounds like this compound (Kim & Choi, 2014).
Enzymatic Activity and Protein Dynamics
The role of polyphenolic compounds in influencing enzymatic activity is explored through the study of para-hydroxybenzoate hydroxylase. This enzyme undergoes conformational changes for specific catalysis, highlighting the intricate relationship between molecular structure and biological function, a principle that is also relevant for understanding the role of this compound in scientific research (Entsch, Cole, & Ballou, 2005).
Antioxidant and Health-Promoting Properties
The health-promoting properties of polyphenols are widely recognized. Studies underline the antioxidative, anticarcinogenic, and potential cardioprotective effects of polyphenols, which might be applicable to this compound as part of its broader classification as a polyphenolic compound (Kondratyuk & Pezzuto, 2004).
Eigenschaften
IUPAC Name |
[3-(1,3-dioxolan-2-yl)phenyl]-(3-fluorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO3/c17-14-6-2-4-12(10-14)15(18)11-3-1-5-13(9-11)16-19-7-8-20-16/h1-6,9-10,16H,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHBADFIFWMJGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645061 |
Source


|
| Record name | [3-(1,3-Dioxolan-2-yl)phenyl](3-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898779-24-3 |
Source


|
| Record name | [3-(1,3-Dioxolan-2-yl)phenyl](3-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



